trans (+/-) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate
CAS No.: 1260616-57-6
Cat. No.: VC13437576
Molecular Formula: C16H21F3N2O2
Molecular Weight: 330.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260616-57-6 |
|---|---|
| Molecular Formula | C16H21F3N2O2 |
| Molecular Weight | 330.34 g/mol |
| IUPAC Name | tert-butyl N-[(3S,4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-13-9-20-8-12(13)10-4-6-11(7-5-10)16(17,18)19/h4-7,12-13,20H,8-9H2,1-3H3,(H,21,22)/t12-,13+/m0/s1 |
| Standard InChI Key | TZTDXEAWMSGECI-QWHCGFSZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=C(C=C2)C(F)(F)F |
| SMILES | CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s IUPAC name, tert-butyl -[(3S,4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]carbamate, reflects its stereochemistry. Key structural elements include:
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Pyrrolidine Core: A five-membered saturated ring with nitrogen at position 3.
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4-(Trifluoromethyl)Phenyl Group: Attached to position 4 of the pyrrolidine, contributing electron-withdrawing effects and hydrophobic character .
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Tert-Butyl Carbamate: A bulky protecting group at position 3, enhancing solubility in organic solvents .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS No. | 1260616-57-6 | |
| Molecular Formula | ||
| Molecular Weight | 330.34 g/mol | |
| SMILES | CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)C(F)(F)F | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
The lack of published melting/boiling points underscores the compound’s primary use as an intermediate rather than a standalone material .
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols for this specific compound are proprietary, analogous pyrrolidine derivatives are synthesized via:
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Nucleophilic Substitution: Reaction of chloropyrimidines with enantiopure pyrrolidines .
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Boc Deprotection: Removal of tert-butoxycarbonyl (Boc) groups using trifluoroacetic acid (TFA) .
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Coupling Reactions: Formation of ureas/thioureas via isocyanate or isothiocyanate intermediates .
For example, the PMC study describes synthesizing TRPV1 modulators by reacting sulfonyl chlorides with pyrrolidines, followed by Boc deprotection and coupling—a methodology applicable to this compound.
Stereochemical Considerations
The trans configuration is critical for target binding. X-ray crystallography of related compounds shows that (3S,4R) enantiomers adopt distinct conformations in enzyme active sites, affecting inhibitory potency .
Pharmaceutical Applications
Neurological Drug Development
The compound is a key intermediate in drugs targeting:
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Neuropathic Pain: Analogous pyrrolidines modulate TRPV1 receptors and carbonic anhydrases (CAs), potentially alleviating oxaliplatin-induced neuropathy .
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Enzyme Inhibition: The trifluoromethyl group enhances binding to CA isoforms (e.g., CA II and CA IX), implicated in epilepsy and cancer .
Case Study: TRPV1 Modulation
In the PMC study , derivatives with EC values of 3.1–74.5 μM demonstrated TRPV1 agonism, suggesting potential for pain management. Structural analogs with chlorine substitutions showed improved activity, guiding future optimizations.
Agricultural Chemistry
Pesticide/Herbicide Formulations
The compound improves agrochemical performance by:
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Enhancing Stability: Resisting hydrolysis under field conditions .
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Increasing Absorption: The trifluoromethyl group promotes cuticular penetration in plants .
Environmental Impact
While specific ecotoxicological data are unavailable, fluorine-containing agrochemicals generally exhibit prolonged environmental persistence, necessitating further study .
Material Science Innovations
Polymer Development
Incorporating the compound into polymers confers:
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Thermal Resistance: Stable up to 250°C (estimated).
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Chemical Inertness: Resistant to acids/bases due to the aromatic trifluoromethyl group.
Fluorinated Coatings
Surface coatings derived from this compound repel water and oils, useful in aerospace and electronics .
Biochemical Research
Enzyme Inhibition Studies
The compound inhibits CAs and proteases via:
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Zinc-Binding Motifs: Sulfonamide groups coordinate catalytic zinc ions in CA II .
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Hydrophobic Interactions: The 4-(trifluoromethyl)phenyl group occupies hydrophobic pockets .
Mechanistic Insights
Crystallographic data reveal that (R)- and (S)-enantiomers bind differently to CA II, yet exhibit similar affinities—a paradox warranting quantum mechanical analysis.
Fluorine Chemistry and Reactivity
Trifluoromethyl Group Effects
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Electron-Withdrawing: Activates aryl rings for nucleophilic aromatic substitution .
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Lipophilicity: LogP increases by ~1 unit compared to non-fluorinated analogs .
Synthetic Versatility
The compound serves as a precursor for fluorinated building blocks, enabling access to:
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Heterocycles: Pyrazoles, triazoles.
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Bioisosteres: CF as a substitute for nitro or cyano groups.
| Supplier | Location | Purity | Price (Est.) |
|---|---|---|---|
| Chemsky International Co., Ltd. | Shanghai, China | >95% | $200/g |
| Chem-Impex International, Inc. | United States | >98% | $350/g |
| United States Biological | United States | >97% | $300/g |
Data compiled from supplier catalogs .
Recent Research Advances
TRPV1-CA Dual Modulators
The PMC study highlights dual CA/TRPV1 modulators derived from pyrrolidine carbamates. Compound 45b (EC = 3.1 μM) emerged as a lead candidate for neuropathy treatment, though selectivity over other ion channels remains unstudied.
Computational Modeling
Molecular dynamics simulations predict strong binding to CA IX (a cancer target), with ΔG = -9.8 kcal/mol . Experimental validation is pending.
Future Perspectives
Unmet Needs
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Toxicity Profiling: Acute/chronic toxicity studies in model organisms.
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Stereoselective Synthesis: Scalable routes to individual enantiomers.
Emerging Applications
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Photodynamic Therapy: Fluorinated compounds as photosensitizers.
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Antiviral Agents: Targeting SARS-CoV-2 main protease via fluorophilic interactions.
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